DBCO-PEG4-Maleimide

Description

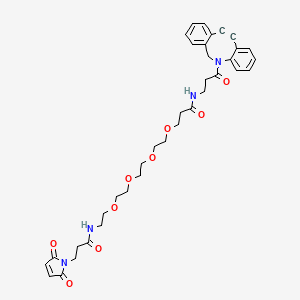

Structure

2D Structure

Properties

IUPAC Name |

N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42N4O9/c41-32(14-18-39-34(43)11-12-35(39)44)38-17-20-47-22-24-49-26-25-48-23-21-46-19-15-33(42)37-16-13-36(45)40-27-30-7-2-1-5-28(30)9-10-29-6-3-4-8-31(29)40/h1-8,11-12H,13-27H2,(H,37,42)(H,38,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFZXPZWVJMYPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

674.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1480516-75-3 | |

| Record name | Dibenzocyclooctyne-PEG4 maleimide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ75Y72NPY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

DBCO-PEG4-Maleimide: An In-depth Technical Guide to a Versatile Bioconjugation Crosslinker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DBCO-PEG4-Maleimide, a heterobifunctional crosslinker that is instrumental in the advancement of bioconjugation and therapeutic development. This document details its chemical properties, mechanism of action, and applications, supported by quantitative data, explicit experimental protocols, and process visualizations to facilitate its effective implementation in research and development.

Core Chemical and Physical Properties

Dibenzocyclooctyne-Polyethylene Glycol-Maleimide (this compound) is a covalent crosslinking reagent engineered for the precise linkage of biomolecules. It is composed of three distinct functional moieties: a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a four-unit polyethylene glycol (PEG4) spacer, and a maleimide group for thiol-specific conjugation.

-

Dibenzocyclooctyne (DBCO): This strained alkyne group is highly reactive towards azide-functionalized molecules, proceeding through a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is bioorthogonal and obviates the need for cytotoxic copper catalysts, making it ideal for biological systems.[1][2]

-

PEG4 Spacer: The hydrophilic tetra-polyethylene glycol linker enhances the aqueous solubility of the molecule and the resulting conjugate.[2][3][4] It also provides a flexible spacer arm that minimizes steric hindrance between the conjugated molecules, which can help reduce aggregation and improve reaction efficiency.

-

Maleimide: This functional group demonstrates high reactivity and specificity towards sulfhydryl (thiol) groups, which are present in the cysteine residues of proteins and peptides. The reaction forms a stable thioether bond, ensuring a permanent linkage.

The combination of these components facilitates a robust, two-step orthogonal conjugation strategy, essential for constructing complex biomolecular architectures like antibody-drug conjugates (ADCs).

Data Presentation: Physicochemical Characteristics

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 674.74 g/mol | |

| Chemical Formula | C36H42N4O9 | |

| Purity | >95% (as determined by HPLC) | |

| Appearance | Yellow to slightly orange oil | |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | |

| Storage Conditions | -20°C, desiccated, protected from light | |

| Spacer Arm Length | 29.75 Å |

Mechanism of Action and Reaction Kinetics

The utility of this compound is rooted in its capacity to perform two discrete and highly selective conjugation reactions in a sequential manner.

Step 1: Maleimide-Thiol Conjugation

The maleimide moiety reacts with a free sulfhydryl group to form a stable thioether linkage. This reaction is most efficient at a pH range of 6.5-7.5. At a neutral pH of 7, the maleimide group is approximately 1,000 times more reactive towards a sulfhydryl group than towards an amine, ensuring high specificity.

Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Following the thiol conjugation, the DBCO-functionalized biomolecule can be reacted with an azide-containing molecule. This copper-free click chemistry reaction is bioorthogonal, meaning it does not interfere with native biological processes. The reaction proceeds efficiently in aqueous buffers and forms a stable triazole linkage.

Caption: Sequential reaction pathway of this compound.

Experimental Protocols

The following are detailed methodologies for the key experimental procedures involving this compound.

Preparation of Thiol-Containing Proteins

For successful maleimide conjugation, the protein of interest must possess free (reduced) sulfhydryl groups.

-

For proteins with existing free thiols: Ensure the protein is in a sulfhydryl-free buffer at pH 6.5-7.5.

-

For proteins with disulfide bonds:

-

To selectively reduce hinge-region disulfide bonds in antibodies (IgG), use a reagent like 2-Mercaptoethylamine•HCl (2-MEA).

-

For more general reduction of disulfide bonds, incubate the protein with 5 mM TCEP (Tris(2-carboxyethyl)phosphine) solution for 30 minutes at room temperature.

-

Following reduction, it is crucial to remove the reducing agent using a desalting column (e.g., Zeba™ Spin Desalting Columns) to prevent interference with the maleimide reaction.

-

Protocol for this compound Conjugation to a Protein

-

Protein Preparation: Dissolve the thiol-containing protein in a sulfhydryl and azide-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH of 6.5–7.5 to a concentration of >1 mg/mL.

-

Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, a 3.9 mM stock solution can be made by dissolving 1 mg of the reagent in 400 μL of solvent. The reagent is moisture-sensitive and should be equilibrated to room temperature before opening.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO or DMF should ideally be kept below 10-15% to avoid protein precipitation.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature or for 2 hours at 4°C.

-

Purification: Remove the excess, unreacted this compound using a desalting column or through dialysis. This step is critical to prevent the unreacted linker from interfering with the subsequent click reaction.

Protocol for Copper-Free Click Chemistry (SPAAC)

-

Reactant Preparation: Prepare the azide-containing molecule in an azide-free buffer, such as PBS.

-

Click Reaction: Add the azide-modified molecule to the purified DBCO-labeled protein. A molar excess of 1.5 to 10 equivalents of the azide molecule is recommended to drive the reaction to completion. For antibody-small molecule conjugations, a 7.5-fold excess is a good starting point.

-

Incubation: Incubate the reaction at room temperature for 4–12 hours. Alternatively, the reaction can be performed at 4°C for 12-24 hours.

-

Final Purification: Purify the final conjugate using methods such as size exclusion chromatography (SEC) or dialysis to remove any unreacted azide-containing molecules and other byproducts.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the generation of an antibody-drug conjugate (ADC) using this compound.

Caption: Step-by-step workflow for ADC synthesis.

Key Applications and Considerations

This compound is a cornerstone reagent in various advanced bioconjugation applications:

-

Antibody-Drug Conjugates (ADCs): Its primary application is in the site-specific conjugation of cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.

-

Fluorescent Labeling: Proteins and other biomolecules can be specifically labeled with azide-modified fluorophores for imaging and flow cytometry applications.

-

Surface Immobilization: The linker can be used to immobilize proteins onto surfaces for the development of biosensors and microarrays.

-

Peptide and Protein Conjugation: It is widely used for creating well-defined protein-peptide or protein-protein conjugates for research purposes.

Important Considerations:

-

Buffer Composition: Avoid buffers containing free thiols (e.g., DTT) during the maleimide reaction and azides during the DBCO reaction.

-

Reagent Stability: this compound is moisture-sensitive; it should be stored under desiccation and brought to room temperature before use to prevent condensation.

-

Reaction Optimization: The molar ratios of the reactants and incubation times may need to be optimized for specific proteins and other molecules to achieve the desired degree of labeling and conjugation efficiency.

References

An In-depth Technical Guide to DBCO-PEG4-Maleimide: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional crosslinker, DBCO-PEG4-Maleimide. It is an essential tool for researchers and scientists involved in bioconjugation, drug delivery, and diagnostics. This guide will delve into its chemical structure, physicochemical properties, and its applications, with a focus on creating antibody-drug conjugates (ADCs) and fluorescent probes.

Core Concepts: A Dual-Functionality Molecule

This compound is a versatile molecule featuring two distinct reactive groups: a dibenzocyclooctyne (DBCO) group and a maleimide group, separated by a hydrophilic polyethylene glycol (PEG4) spacer. This unique structure allows for a two-step bioconjugation process. The maleimide group reacts specifically with thiol groups (-SH) found in molecules like cysteine-containing peptides or proteins, forming a stable thioether bond. Subsequently, the DBCO group can undergo a copper-free "click chemistry" reaction, specifically a strain-promoted alkyne-azide cycloaddition (SPAAC), with azide-containing molecules. This bioorthogonal reaction is highly efficient and occurs under mild, aqueous conditions, making it ideal for biological systems.[1][2]

The integrated PEG4 linker enhances the solubility and biocompatibility of the molecule and its conjugates.[1][3][4] This flexible spacer also minimizes steric hindrance, facilitating the interaction of the reactive groups with their targets.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₃₆H₄₂N₄O₉ | |

| Molecular Weight | 674.74 g/mol | |

| CAS Number | 1480516-75-3 | |

| Purity | ≥95% (HPLC) | |

| Appearance | Slightly orange or yellow oil/waxy solid | |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | |

| Storage Conditions | Store at -20°C, desiccated. Shipped at ambient temperature. | |

| Spacer Arm Length | 29.75 Å |

Reaction Mechanism and Experimental Workflow

The utility of this compound lies in its ability to facilitate specific and efficient bioconjugation. The following diagrams illustrate the key reaction pathways and a general experimental workflow.

Detailed Experimental Protocols

The following are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific applications.

Protocol 1: Labeling of a Thiol-Containing Protein with this compound

Materials:

-

Protein with free sulfhydryl groups

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Sulfhydryl-free reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 6.5-7.5)

-

(Optional) Disulfide reducing agent (e.g., TCEP)

-

(Optional) Desalting column

Procedure:

-

Protein Preparation:

-

If the protein does not have free sulfhydryls, it may be necessary to reduce disulfide bonds. Incubate the protein with a suitable reducing agent like TCEP (e.g., 5 mM for 30 minutes at room temperature).

-

Remove the reducing agent using a desalting column.

-

Dissolve the protein in a sulfhydryl-free buffer at a concentration of >1 mg/mL.

-

-

This compound Stock Solution Preparation:

-

Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 3.9 mM). The maleimide group can hydrolyze in aqueous solutions, so stock solutions should not be stored.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the protein solution. A molar excess of the crosslinker is typically used.

-

Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C.

-

-

Purification:

-

Remove excess, unreacted this compound using a desalting column or dialysis. The resulting DBCO-labeled protein is now ready for the subsequent click reaction.

-

Protocol 2: Copper-Free Click Chemistry Reaction

Materials:

-

DBCO-labeled molecule (from Protocol 1)

-

Azide-containing molecule

-

Reaction buffer (e.g., PBS)

Procedure:

-

Reactant Preparation:

-

Prepare the azide-containing sample in the reaction buffer.

-

-

Click Reaction:

-

Add the DBCO-labeled molecule to the azide-containing sample. It is recommended to use a 1.5 to 10-fold molar excess of one of the components to drive the reaction to completion.

-

Incubate the reaction at room temperature for 4-12 hours. Alternatively, the reaction can be incubated at 4°C overnight (at least 12 hours).

-

-

Purification:

-

The final conjugate can be purified using methods such as size-exclusion chromatography if necessary.

-

Applications in Research and Development

This compound is a crucial reagent in various cutting-edge applications:

-

Antibody-Drug Conjugates (ADCs): This crosslinker is instrumental in the synthesis of ADCs. It allows for the site-specific conjugation of cytotoxic drugs (modified with an azide group) to antibodies (containing free thiols), leading to targeted cancer therapies.

-

Fluorescent Probes and Imaging Agents: By conjugating fluorescent dyes containing an azide group to DBCO-labeled biomolecules, researchers can create probes for cellular imaging and tracking of biological processes.

-

Drug Delivery Systems: The enhanced solubility and stability offered by the PEG linker make this molecule valuable in developing advanced drug delivery systems.

-

Protein-Peptide Conjugates: It facilitates the straightforward linking of proteins to peptides for various research purposes.

-

Nanotechnology: this compound plays a role in the functionalization of nanoparticles for targeted therapeutic and diagnostic applications.

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker that enables efficient and specific bioconjugation through a combination of thiol-maleimide chemistry and copper-free click chemistry. Its favorable physicochemical properties, particularly the enhanced solubility and biocompatibility conferred by the PEG4 spacer, make it an indispensable tool for researchers in drug development, diagnostics, and fundamental biological research. The detailed protocols and structured data provided in this guide aim to support the successful application of this reagent in a variety of scientific endeavors.

References

A Technical Guide to the Mechanism and Application of DBCO-PEG4-Maleimide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core mechanism of action, experimental protocols, and key quantitative data for the heterobifunctional crosslinker, DBCO-PEG4-Maleimide. This reagent is a cornerstone in modern bioconjugation, enabling the precise and efficient linkage of biomolecules for applications ranging from antibody-drug conjugates (ADCs) to advanced diagnostic imaging agents.

Core Mechanism of Action

This compound is a powerful tool for covalently linking two different molecules, typically a protein and a payload molecule (e.g., a drug, dye, or another biomolecule). Its functionality stems from its three distinct chemical moieties:

-

Dibenzocyclooctyne (DBCO): An azide-reactive chemical group that is central to copper-free "click chemistry". The high ring strain of the DBCO group allows it to undergo a highly efficient and specific reaction with azide-containing molecules in a process called Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it proceeds readily in complex biological media without interfering with native biochemical processes.[1][2]

-

Maleimide: A thiol-reactive group that specifically and efficiently couples with free sulfhydryl groups (-SH), most commonly found on cysteine residues within proteins and peptides.[3][4] This reaction, a Michael addition, forms a stable thioether bond.[5]

-

Polyethylene Glycol (PEG4) Spacer: A four-unit polyethylene glycol linker that separates the DBCO and maleimide groups. This hydrophilic spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers, reduces aggregation, and minimizes steric hindrance between the conjugated molecules.

The overall mechanism is a two-step process. First, the maleimide group is reacted with a thiol-containing molecule. Second, the now DBCO-functionalized molecule is reacted with an azide-containing molecule, resulting in a stable, covalently linked conjugate.

Chemical Reaction Pathways

The utility of this compound is defined by two highly specific chemical reactions. Understanding these pathways is critical for optimizing conjugation efficiency and ensuring the stability of the final product.

Thiol-Maleimide Ligation

The conjugation of the maleimide group to a thiol-containing molecule proceeds via a Michael addition. The deprotonated thiolate anion acts as a nucleophile, attacking one of the carbon atoms of the electron-deficient alkene in the maleimide ring. This forms a stable succinimidyl thioether linkage. This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5. At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, minimizing off-target reactions.

Figure 1: Thiol-Maleimide Conjugation Pathway.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Once the first molecule is functionalized with the DBCO group, it can be reacted with a molecule containing an azide (-N3) group. This copper-free click chemistry reaction is a [3+2] cycloaddition driven by the ring strain of the DBCO moiety. The reaction is highly efficient, proceeds under mild, non-toxic conditions (e.g., at room temperature in water), and forms a stable triazole linkage.

Figure 2: DBCO-Azide SPAAC Pathway.

Quantitative Data Summary

The efficiency and success of bioconjugation with this compound are dependent on several key parameters. The following tables summarize the critical quantitative data for optimizing these reactions.

| Parameter | Recommended Value/Range | Notes |

| Thiol-Maleimide Reaction | ||

| pH | 6.5 - 7.5 | Optimal for thiol specificity. Above pH 7.5, reactivity with primary amines increases. |

| Molar Excess of Reagent | 5- to 20-fold | Recommended starting point for protein solutions >1 mg/mL. |

| Reaction Time | 1 hour at room temperature or 2 hours at 4°C | Incubation time for the maleimide-thiol reaction. |

| SPAAC Reaction | ||

| Molar Excess of Reagent | 2- to 5-fold | Recommended molar equivalents of the more abundant reagent to the limiting reagent. |

| Reaction Time | 2 - 12 hours | Incubation time for the DBCO-azide reaction at room temperature. |

| Reagent Properties | ||

| Solubility | Soluble in DMSO, DMF | Must be dissolved in an organic solvent before adding to aqueous buffer. |

| Stability | Moisture-sensitive | Store desiccated at -20°C. Equilibrate to room temperature before opening. |

Experimental Protocols

This section provides a detailed, generalized protocol for the two-step conjugation of a thiol-containing protein with an azide-containing payload molecule using this compound.

Step 1: DBCO Labeling of a Thiol-Containing Protein

This protocol outlines the procedure for reacting the maleimide group of the crosslinker with free sulfhydryls on a protein.

Materials:

-

Thiol-containing protein (e.g., antibody)

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction Buffer: Sulfhydryl-free buffer, pH 6.5-7.5 (e.g., PBS, HEPES) with 5-10 mM EDTA

-

(Optional) Disulfide reducing agent (e.g., TCEP)

-

Desalting column

Procedure:

-

Protein Preparation: Dissolve the protein to be modified in the Reaction Buffer at a concentration of >1 mg/mL. If necessary, reduce disulfide bonds by incubating with a reducing agent like TCEP (e.g., 5 mM for 30 minutes at room temperature), followed by removal of the reducing agent using a desalting column.

-

Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 3.9 mM). The maleimide group is prone to hydrolysis in aqueous solutions, so stock solutions should not be stored.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature or for 2 hours at 4°C.

-

Purification: Remove excess, unreacted this compound using a desalting column or size-exclusion chromatography to obtain the purified DBCO-labeled protein.

Step 2: Click Chemistry Reaction with Azide-Payload

This protocol describes the conjugation of the DBCO-labeled protein to an azide-containing payload.

Materials:

-

Purified DBCO-labeled protein

-

Azide-containing payload molecule

-

Reaction Buffer: Azide- and sulfhydryl-free buffer, pH 7.0-7.5

Procedure:

-

Reactant Preparation: Prepare the azide-containing payload in the Reaction Buffer.

-

Conjugation Reaction: Add the DBCO-labeled protein to the azide-payload solution. It is recommended to use a 2- to 5-molar excess of the more abundant reagent relative to the limiting reagent.

-

Incubation: Incubate the reaction mixture at room temperature for 2-12 hours. Longer incubation times may improve efficiency.

-

Final Purification: The final conjugate can be purified from unreacted components using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC, depending on the nature of the conjugate.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow and the logical relationships between the components and steps.

Figure 3: Overall Experimental Workflow.

References

An In-depth Technical Guide to the Synthesis of DBCO-PEG4-Maleimide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for DBCO-PEG4-Maleimide, a heterobifunctional linker critical in bioconjugation and drug delivery. The synthesis involves a multi-step process, beginning with the construction of the dibenzocyclooctyne (DBCO) core, followed by the introduction of a polyethylene glycol (PEG) spacer, and culminating in the functionalization with a maleimide group. This document outlines the detailed experimental protocols for each key stage, presents quantitative data in a structured format, and provides a visual representation of the synthetic workflow.

Overview of the Synthetic Pathway

The synthesis of this compound can be logically divided into three main stages:

-

Part A: Synthesis of the DBCO-Acid Precursor. This involves the creation of the strained cyclooctyne ring system, which is essential for copper-free click chemistry. The synthesis typically starts from commercially available dibenzosuberenone.

-

Part B: Synthesis of the Amino-Maleimide Precursor. This stage focuses on preparing the maleimide-functionalized amine, which will be coupled to the DBCO-PEG4 moiety. A common route involves the reaction of a protected diamine with maleic anhydride.

-

Part C: Final Coupling to Yield this compound. In the final stage, the DBCO-containing acid is coupled with the maleimide-containing amine to produce the target molecule. This is typically achieved through amide bond formation using coupling agents.

Experimental Protocols

This part of the synthesis can be further broken down into the synthesis of the core DBCO-amine and its subsequent PEGylation and functionalization to an acid.

Step A1: Synthesis of DBCO-Amine

The synthesis of the DBCO core often starts from dibenzosuberenone and proceeds through several steps to form a DBCO-amine derivative. A representative multi-step synthesis is outlined below[1][2]:

-

Oximation of Dibenzosuberenone: Dibenzosuberenone is reacted with hydroxylamine hydrochloride in pyridine under reflux conditions for approximately 20 hours to form the corresponding oxime.

-

Beckmann Rearrangement: The oxime is treated with polyphosphoric acid at 125°C for 1 hour to induce a Beckmann rearrangement, yielding the dibenzo[b,f]azocin-6(5H)-one lactam.

-

Reduction of the Lactam: The lactam is reduced using a strong reducing agent like lithium aluminum hydride in diethyl ether under reflux for about 15 hours to give the corresponding amine, (Z)-5,6-dihydrodibenzo[b,f]azocine.

-

Acylation: The secondary amine is acylated, for example, with trifluoroacetic anhydride in the presence of pyridine in dichloromethane at room temperature for 30 minutes.

-

Bromination: The acylated intermediate is then brominated using a suitable brominating agent like pyridinium perbromide hydrobromide in dichloromethane at room temperature.

-

Elimination: The dibromide is subjected to dehydrobromination using a strong base such as potassium tert-butoxide in tetrahydrofuran at room temperature for 1 hour to form the strained alkyne.

-

Deprotection: The protecting group (e.g., trifluoroacetyl) is removed by treatment with potassium carbonate in a mixture of methanol and water at room temperature to yield the DBCO-amine.

Step A2: Synthesis of DBCO-PEG4-Acid

DBCO-PEG4-acid is synthesized by coupling DBCO-amine with a suitable PEG4-acid derivative. A common method involves the use of a PEG4 linker with a terminal carboxylic acid and an activated ester on the other end.

-

Activation of PEG4-Acid: A commercially available Boc-protected amino-PEG4-acid (Boc-NH-PEG4-COOH) is a common starting material. The carboxylic acid group can be activated, for example, by conversion to an N-hydroxysuccinimide (NHS) ester using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS in an appropriate solvent like dichloromethane or DMF.

-

Coupling with DBCO-Amine: The DBCO-amine from Step A1 is then reacted with the activated PEG4 derivative. The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO in the presence of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The reaction mixture is stirred at room temperature for several hours to overnight.

-

Deprotection and Purification: If a Boc-protected PEG linker was used, the Boc group is removed by treatment with an acid like trifluoroacetic acid (TFA) in dichloromethane. The final DBCO-PEG4-Acid product is then purified, typically by flash column chromatography on silica gel.

A common precursor for the maleimide functionality is N-(2-Aminoethyl)maleimide, which can be synthesized from a protected ethylenediamine.

-

Reaction of N-(tert-butoxycarbonyl)-ethyl-1,2-diamine with Maleic Anhydride: N-(tert-butoxycarbonyl)-ethyl-1,2-diamine and triethylamine are dissolved in diethyl ether at 0°C. A solution of maleic anhydride in diethyl ether is added dropwise, and the reaction is stirred for 4 hours while allowing it to warm to room temperature. The solvent is evaporated.

-

Cyclization: The resulting residue is dissolved in acetone, and triethylamine is added. The mixture is heated to reflux, and acetic anhydride is added. The reaction is refluxed for 20 hours. After removing the solvent, the crude product is purified by silica column chromatography to yield 1-(N-tert-butoxycarbonyl)-2-aminoethyl) maleimide.

-

Deprotection: The Boc-protected maleimide is dissolved in dichloromethane at 0°C, and trifluoroacetic acid is added. The solution is stirred for 1 hour as it warms to room temperature. The mixture is concentrated and washed with cold diethyl ether to provide N-(2-Aminoethyl)maleimide trifluoroacetic acid salt as a white solid[1].

The final step is the coupling of DBCO-PEG4-Acid with N-(2-Aminoethyl)maleimide.

-

Amide Coupling Reaction: To a solution of DBCO-PEG4-Acid (1.0 equivalent) and N-(2-Aminoethyl)maleimide (3.0 equivalents) in DMF, dicyclohexylcarbodiimide (DCC, 5.0 equivalents) and pyridine (30.0 equivalents) are added.

-

Reaction and Purification: The reaction is stirred at room temperature for 40 hours. The product is then purified by preparative column chromatography to give this compound[2].

Data Presentation

The following tables summarize the key quantitative data for the reactants and the final product.

Table 1: Properties of Key Reactants and Intermediates

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity |

| DBCO-PEG4-Acid | C30H36N2O8 | 552.62 | >95% |

| N-(2-Aminoethyl)maleimide | C6H8N2O2 | 140.14 | >95% |

Table 2: Reaction Conditions and Yields for the Final Coupling Step

| Reactant 1 | Reactant 2 | Coupling Agents | Solvent | Reaction Time | Temperature | Yield |

| DBCO-PEG4-Acid | N-(2-Aminoethyl)maleimide | DCC, Pyridine | DMF | 40 hours | Room Temp. | 57%[2] |

Table 3: Characterization Data for this compound

| Property | Value |

| Molecular Formula | C36H42N4O9 |

| Molecular Weight | 674.74 g/mol |

| Appearance | Yellow to slightly orange oil |

| Purity (HPLC) | >95% |

| Solubility | DMSO, DMF, DCM, THF, Chloroform |

| HRMS (M+H)+ | Calculated: 703.3343, Found: 703.3352 |

| HRMS (M+Na)+ | Calculated: 725.3162, Found: 725.3174 |

Visualization of the Synthesis Pathway

The following diagram illustrates the overall synthetic workflow for this compound.

References

Navigating Bioconjugation: A Technical Guide to DBCO-PEG4-Maleimide Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the heterobifunctional linker DBCO-PEG4-Maleimide has emerged as a critical tool for the precise and efficient coupling of molecules. Its utility in copper-free click chemistry and thiol-specific reactions makes it indispensable for the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced biotherapeutics. This in-depth technical guide provides a comprehensive overview of the solubility and stability of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to empower researchers in their experimental design and execution.

Core Properties of this compound

This compound is comprised of three key functional components: a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a hydrophilic polyethylene glycol (PEG4) spacer, and a maleimide group for covalent linkage to sulfhydryl-containing molecules. This unique architecture dictates its solubility and stability profiles, which are crucial considerations for its successful application.

Solubility Profile

The solubility of this compound is a critical parameter for its handling and use in conjugation reactions. The presence of the PEG4 spacer significantly enhances its solubility in aqueous buffers compared to non-PEGylated linkers.[1] However, for preparing concentrated stock solutions, organic solvents are typically required.

Table 1: Quantitative Solubility of this compound

| Solvent | Solubility | Concentration (Molar) | Notes |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL[2] | ~74.1 mM | Hygroscopic; use freshly opened DMSO for best results.[3] |

| Aqueous Buffers | Up to 6.6 mM[4] | 6.6 mM | Solubility in aqueous media is enhanced by the PEG spacer. The solution may initially appear cloudy but often clarifies as the reaction proceeds.[4] |

| Other Organic Solvents | Soluble | Not Quantified | Reported to be soluble in Dimethylformamide (DMF), Dichloromethane (DCM), and Tetrahydrofuran (THF). |

Stability Considerations

The stability of this compound is governed by the chemical reactivity of its two functional ends: the maleimide and the DBCO group. Understanding the factors that influence their stability is paramount for ensuring high conjugation efficiency and the integrity of the final bioconjugate.

Maleimide Group Stability

The maleimide group is susceptible to hydrolysis, a reaction that is highly dependent on the pH of the solution. This hydrolysis is a critical factor to manage, as the ring-opened product is no longer reactive towards thiols.

Table 2: Stability of the Maleimide Moiety

| Condition | Observation | Half-life (t½) | Source |

| Unconjugated Maleimide | |||

| pH 7.4, 37°C (PEG-maleimide) | 30% hydrolysis over 16 hours. | Not specified | |

| pH 7.4, 22°C (amino-maleimide) | Rapid hydrolysis. | ~25 minutes | |

| pH > 7.5 | Increased rate of hydrolysis and potential for reaction with primary amines. | Not specified | |

| pH 6.5 - 7.5 | Optimal range for selective reaction with thiols. | Not specified | |

| pH 5.5 | Hydrolysis is extremely slow. | Not specified | |

| Thiosuccinimide Adduct (Post-Conjugation) | |||

| pH 7.4, 37°C (N-alkyl thiosuccinimide) | Ring-opening hydrolysis of the thiosuccinimide. | ~27 hours |

It is crucial to prepare aqueous solutions of this compound immediately before use to minimize hydrolytic inactivation of the maleimide group.

DBCO Group Stability

The DBCO group is generally considered stable under a wide range of conditions commonly used in bioconjugation. However, some loss of reactivity can occur over time, particularly during storage and in the presence of certain reagents.

Table 3: Stability of the DBCO Moiety

| Condition | Observation | Source |

| Long-term Storage (Solid) | Stable for ≥1 year at -20°C. | |

| Long-term Storage (in DMSO) | Stable for 2-3 months at -20°C. | |

| Storage of DBCO-conjugated Antibody | 3-5% loss of reactivity over 4 weeks at 4°C or -20°C. | |

| Presence of TCEP | Unstable over a 24-hour period. | |

| Presence of Azides | Will react with the DBCO group. Buffers containing sodium azide should be avoided. |

For long-term storage of DBCO-conjugated molecules, it is advisable to use buffers free of azides and thiols.

Experimental Protocols

Preparation of this compound Stock Solution

Methodology:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Add anhydrous DMSO to the vial to achieve a desired concentration, for example, 50 mg/mL (approximately 74 mM).

-

Vortex the solution until the linker is completely dissolved.

-

Use the stock solution immediately. For short-term storage, aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

General Protocol for Protein Labeling with this compound

This protocol outlines the steps for conjugating this compound to a protein containing free sulfhydryl groups.

Materials:

-

Protein with free sulfhydryl groups (e.g., reduced antibody) in a sulfhydryl-free buffer (e.g., PBS, pH 7.2).

-

This compound stock solution in DMSO.

-

Reducing agent (e.g., TCEP) if disulfide bond reduction is required.

-

Quenching reagent (e.g., N-ethylmaleimide or L-cysteine).

-

Purification column (e.g., size-exclusion chromatography).

Methodology:

-

Protein Preparation:

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a 10-20 fold molar excess of TCEP at room temperature for 30-60 minutes.

-

Remove the excess TCEP using a desalting column.

-

Adjust the protein concentration to 1-10 mg/mL in a reaction buffer (e.g., PBS, pH 7.2). The buffer should be free of thiols and azides.

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should ideally be below 10% (v/v) to avoid protein precipitation.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

(Optional) Add a 100-fold molar excess of a quenching reagent like N-ethylmaleimide or L-cysteine to react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted this compound and quenching reagent by size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the DBCO group (at ~309 nm).

-

Visualizing Key Processes

Chemical Structure of this compound

Caption: Functional components of this compound.

Experimental Workflow for Protein Bioconjugation

Caption: Protein labeling workflow.

Signaling Pathway: Maleimide Hydrolysis

Caption: Fate of the maleimide group.

By carefully considering the solubility and stability profiles of this compound and adhering to optimized experimental protocols, researchers can harness the full potential of this versatile linker to advance their bioconjugation strategies and accelerate the development of novel biomolecular tools and therapeutics.

References

An In-depth Technical Guide to DBCO-PEG4-Maleimide Click Chemistry: Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies associated with DBCO-PEG4-Maleimide, a heterobifunctional linker at the forefront of bioconjugation and targeted therapeutics. We will delve into the core chemical reactions, quantitative kinetic data, detailed experimental protocols, and the logical workflows where this powerful tool is applied.

Core Principles: A Dual-Action Linker

This compound is a versatile crosslinker featuring two distinct reactive moieties, enabling a two-step sequential or orthogonal conjugation strategy. The molecule consists of a Dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG4) spacer, and a maleimide group. This structure allows for the conjugation of two different molecules with high specificity and efficiency.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The DBCO group participates in a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. The inherent ring strain of the cyclooctyne in the DBCO moiety allows it to react spontaneously with azide-functionalized molecules to form a stable triazole linkage. A key advantage of SPAAC is that it does not require a cytotoxic copper(I) catalyst, making it ideal for applications in living systems.[1] This reaction is highly selective, as neither the alkyne nor the azide group is naturally present in biological systems, thus preventing side reactions with endogenous molecules.[1]

Thiol-Maleimide Michael Addition

The maleimide group reacts specifically with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides, via a Michael addition reaction. This reaction forms a stable thioether bond. The reaction is most efficient and selective for thiols at a pH range of 6.5-7.5.[2] At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[2][3]

Quantitative Data Summary

The efficiency of the two click chemistry reactions involving this compound is critical for designing and optimizing bioconjugation strategies. The following tables summarize key quantitative data for both the SPAAC and thiol-maleimide reactions.

SPAAC Reaction Kinetics

The rate of the SPAAC reaction is described by a second-order rate constant (k), which depends on the specific azide and cyclooctyne used, as well as the reaction conditions.

| Cyclooctyne | Azide Partner | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Conditions | Reference(s) |

| DBCO | Benzyl Azide | ~0.1 - 1.0 | Room Temperature | |

| DBCO | Peptide with azidoamino acid | 0.34 | HBS buffer (pH 7.4), 25°C | |

| DBCO | 8-Azidoadenosine | 0.11 | ACN-d₆/D₂O (3:1, v/v), 23 mM | |

| Other Cyclooctynes | Benzyl Azide | Room Temperature | ||

| BCN | 0.07 | |||

| DIBO | 0.17 | |||

| DIFO | 0.076 |

Thiol-Maleimide Reaction: pH Dependence

The rate of the thiol-maleimide reaction is highly dependent on the pH of the reaction buffer, which influences the deprotonation of the thiol group to the more reactive thiolate anion.

| pH Range | Reaction Rate | Selectivity for Thiols | Side Reactions | Reference(s) |

| < 6.5 | Very Slow | High | Minimal | |

| 6.5 - 7.5 | Optimal | High (approx. 1000x faster than with amines at pH 7.0) | Minimal hydrolysis of maleimide | |

| > 7.5 | Fast | Decreased (competing reaction with amines) | Increased maleimide hydrolysis |

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound in bioconjugation.

General Protein Labeling with this compound

This protocol describes the labeling of a thiol-containing protein with this compound.

A. Materials:

-

Protein with accessible thiol groups (e.g., containing cysteine residues)

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other sulfhydryl-free buffer at pH 6.5-7.5. It is recommended to include 5-10 mM EDTA to prevent disulfide bond reoxidation.

-

Anhydrous DMSO or DMF

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment for purification

B. Protocol:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). Remove the reducing agent before proceeding.

-

-

This compound Stock Solution:

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO or DMF should ideally be below 20% to avoid protein precipitation.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching:

-

Add a quenching solution to a final concentration of 10-50 mM to react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted this compound and quenching reagent using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

-

Antibody-Drug Conjugate (ADC) Synthesis Workflow

This protocol outlines the general steps for creating an ADC using a this compound linker. This involves first modifying the antibody with the linker, followed by conjugation to an azide-containing cytotoxic drug.

A. Materials:

-

Monoclonal antibody (mAb)

-

This compound

-

Azide-functionalized cytotoxic drug

-

Reaction and purification buffers as described in the previous protocol.

B. Protocol:

-

Antibody Thiol Generation (if necessary):

-

If conjugating to native cysteines, partially reduce the interchain disulfide bonds of the mAb using a mild reducing agent like TCEP.

-

-

Antibody-Linker Conjugation:

-

Follow the "General Protein Labeling" protocol (Section 3.1) to conjugate this compound to the antibody's thiol groups.

-

-

Purification of the Antibody-Linker Conjugate:

-

Purify the DBCO-functionalized antibody to remove excess linker and other reagents.

-

-

ADC "Click" Reaction:

-

Dissolve the azide-functionalized cytotoxic drug in a suitable solvent (e.g., DMSO).

-

Add the azide-drug solution to the purified DBCO-antibody conjugate. A molar excess of the drug is typically used.

-

Incubate the reaction overnight at 4°C.

-

-

Final ADC Purification:

-

Purify the final ADC to remove unreacted drug and other impurities. Techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) are commonly used.

-

Characterization of the Bioconjugate

After purification, it is crucial to characterize the final conjugate to confirm successful labeling and determine its properties.

-

SDS-PAGE: This technique separates proteins based on molecular weight. A successful conjugation will result in a band shift to a higher molecular weight compared to the unconjugated protein.

-

Mass Spectrometry (MS): Provides a precise mass of the conjugate, confirming the addition of the linker and/or drug molecule. MS is a powerful tool for in-depth characterization of ADCs.

-

Hydrophobic Interaction Chromatography (HIC): For ADCs, HIC is a standard method to determine the drug-to-antibody ratio (DAR), which is a critical quality attribute. The hydrophobicity of the ADC increases with the number of conjugated drug molecules, allowing for the separation of different DAR species.

Visualizing Workflows and Principles

Graphviz diagrams are provided below to illustrate the key chemical principles and a typical experimental workflow.

References

Core Principles of DBCO-Azide Click Chemistry

An In-depth Technical Guide to Dibenzocyclooctyne (DBCO)-Azide Reactivity

For researchers, scientists, and drug development professionals, the ability to selectively and efficiently conjugate molecules is fundamental. Among the bioconjugation techniques available, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), particularly utilizing Dibenzocyclooctyne (DBCO) and azide chemistry, has become a prominent tool.[1] This copper-free click chemistry reaction is celebrated for its high efficiency, specificity, and biocompatibility, making it suitable for a vast array of applications, from fluorescent labeling to the synthesis of antibody-drug conjugates (ADCs).[1][2][3] This guide delves into the core principles of DBCO-azide reactivity, presents quantitative data, and provides detailed experimental protocols.

The reactivity of the DBCO group with an azide is fundamentally driven by the significant ring strain within the cyclooctyne ring of the DBCO molecule.[4] This strain substantially lowers the activation energy of the [3+2] cycloaddition reaction with an azide, enabling the reaction to proceed rapidly at or near room temperature without the need for a cytotoxic copper(I) catalyst. This key feature distinguishes it from the copper-catalyzed azide-alkyne cycloaddition (CuAAC), broadening the applications of click chemistry to include living systems.

The reaction is bioorthogonal, meaning the DBCO and azide groups are inert to most functional groups found within biological systems, which ensures highly specific conjugation. The resulting covalent bond is a stable triazole linkage.

Key Features:

-

Biocompatibility: The reaction proceeds without a cytotoxic copper catalyst, making it ideal for in vivo applications.

-

Mild Conditions: Conjugation is effective in aqueous buffers at ambient temperatures.

-

High Efficiency: The reaction is characterized by fast kinetics and high yields.

-

Specificity and Bioorthogonality: DBCO and azide groups react selectively with each other in complex biological environments.

-

Stability: The DBCO and azide functional groups, along with the resulting triazole linkage, are stable long-term.

-

Traceability: The DBCO group possesses a characteristic UV absorbance around 310 nm, which can be utilized to monitor the reaction's progress.

Quantitative Data on Reaction Kinetics

The efficiency of the DBCO-azide reaction is quantified by its second-order rate constant. This value is critical for predicting reaction times and optimizing conjugation strategies. Various factors, including the structure of the DBCO and azide derivatives, solvent, pH, and temperature, can influence the reaction rate.

| Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions |

| DBCO and Benzyl Azide | ~0.1 - 1.0 | Room Temperature |

| Peptide with azido-amino acid and PEG-DBCO | 0.34 | HBS buffer (pH 7.4), 25°C |

| 8-Azidoadenosine and Cyclooctyne | 0.11 | ACN-d₆/D₂O (3:1, v/v), 23 mM |

| DBCO and Benzyl Azide | 0.24 | Not specified |

| Sulfo-DBCO-amine and 3-azido-L-alanine | 0.32 - 0.85 | PBS (pH 7) |

| Sulfo-DBCO-amine and 3-azido-L-alanine | 0.55 - 1.22 | HEPES (pH 7) |

| DBCO-trastuzumab and azide | 0.18 - 0.37 | Not specified |

| Parameter | Recommended Range | Notes |

| Molar Ratio (DBCO:Azide) | 1.5:1 to 3:1 | Can be inverted if the azide-activated molecule is more precious. For antibody-small molecule conjugations, a molar excess of up to 10-fold may be used. |

| Temperature | 4°C to 37°C | Higher temperatures generally increase the reaction rate but may impact the stability of sensitive biomolecules. |

| Reaction Time | 2 to 48 hours | Typical reactions are 4-12 hours at room temperature. Longer incubation can improve yield, especially at lower temperatures or concentrations. |

Experimental Protocols

Below are detailed methodologies for common applications of DBCO-azide click chemistry.

Protocol 1: General Protein-Small Molecule Conjugation

This protocol outlines the general steps for conjugating a DBCO-functionalized protein with an azide-containing small molecule.

1. Materials:

-

DBCO-activated protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4).

-

Azide-functionalized small molecule.

-

DMSO (if the small molecule is not water-soluble).

-

Quenching reagent (e.g., Tris or glycine solution).

2. Procedure:

-

Reaction Setup: Dissolve the azide-functionalized small molecule in a minimal amount of DMSO if necessary. Add the desired molar excess of the small molecule solution to the DBCO-activated protein solution. The final concentration of DMSO should ideally be kept below 20%.

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The optimal time may vary depending on the specific reactants and their concentrations.

-

Purification: Remove unreacted small molecules and byproducts using a suitable purification method such as size-exclusion chromatography (e.g., desalting column), dialysis, or HPLC.

Protocol 2: Antibody-Oligonucleotide Conjugation

This protocol details the conjugation of a DBCO-activated antibody to an azide-modified oligonucleotide.

1. Materials:

-

DBCO-activated antibody.

-

Azide-modified oligonucleotide.

-

Reaction buffer (e.g., PBS, pH 7.4).

2. Procedure:

-

Reaction Setup: Mix the DBCO-activated antibody with a 2-4 fold molar excess of the azide-modified oligonucleotide in the reaction buffer.

-

Incubation: Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C.

-

Purification and Validation: Purify the antibody-oligonucleotide conjugate using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or reverse-phase HPLC) to remove excess oligonucleotide. Validate the final conjugate using SDS-PAGE, which will show a higher molecular weight band for the conjugate compared to the unconjugated antibody.

Visualizations

Reaction Mechanism

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Workflow

Caption: General experimental workflow for DBCO-azide bioconjugation.

References

The Strategic Application of DBCO-PEG4-Maleimide in the Development of Advanced Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of DBCO-PEG4-Maleimide, a heterobifunctional linker that has garnered significant attention in the field of antibody-drug conjugate (ADC) development. This document will elucidate the linker's core attributes, its mechanism of action, and provide detailed experimental protocols for its application. Furthermore, it will delve into the critical aspects of ADC characterization and the cellular pathways influenced by ADCs constructed with this linker.

Introduction to this compound in ADC Development

Antibody-drug conjugates are a class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the linker that connects the antibody to the cytotoxic payload. This compound has emerged as a valuable tool in the ADC developer's arsenal due to its unique combination of a maleimide group for thiol-specific conjugation and a dibenzocyclooctyne (DBCO) group for bioorthogonal "click" chemistry.

The structure of this compound incorporates a polyethylene glycol (PEG) spacer, which enhances solubility and reduces steric hindrance, contributing to improved pharmacokinetic properties of the resulting ADC. This guide will provide a comprehensive overview of the advantages and considerations associated with the use of this linker in the generation of next-generation ADCs.

The Chemistry of this compound: A Dual-Action Linker

This compound is a heterobifunctional linker, meaning it possesses two different reactive groups that allow for the sequential conjugation of two different molecules.

2.1. The Maleimide Moiety: Thiol-Specific Conjugation

The maleimide group reacts specifically with free sulfhydryl groups (thiols) on cysteine residues of an antibody to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[1] It is a widely used method for site-specific conjugation, particularly when targeting the interchain disulfide bonds of an antibody after selective reduction.

However, a critical consideration for maleimide-based conjugates is the potential for instability in vivo. The thioether bond can undergo a retro-Michael reaction, leading to the deconjugation of the linker-payload from the antibody.[2][3] This can result in off-target toxicity and reduced therapeutic efficacy. Strategies to mitigate this instability, such as the use of next-generation maleimides or controlling the conjugation site, are active areas of research.[4]

2.2. The DBCO Moiety: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The dibenzocyclooctyne (DBCO) group is a key component for bioorthogonal chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction allows for the highly efficient and specific ligation of the DBCO-functionalized antibody to an azide-modified payload without the need for a cytotoxic copper catalyst.[5] The inherent ring strain of the cyclooctyne drives the reaction forward under mild, physiological conditions.

This two-step conjugation strategy offers significant flexibility in ADC design. An antibody can first be modified with this compound, purified, and then conjugated to an azide-containing payload.

Quantitative Data on Linker Performance

The choice of linker significantly impacts the stability, efficacy, and pharmacokinetic profile of an ADC. The following tables summarize key quantitative parameters related to the performance of maleimide-based linkers and the influence of PEGylation.

| Linker Type | Model System | Incubation Time (days) | % Intact Conjugate | Reference |

| Maleimide-based (Thioether) | ADC in human plasma | 7 | ~50% | |

| "Bridging" Disulfide | ADC in human plasma | 7 | >95% | |

| Thioether (from Thiol-ene) | ADC in human plasma | 7 | >90% | |

| Hydrazone | ADC in human plasma | ~2 | ~50% (half-life) | |

| Valine-Citrulline (VC) | ADC in buffer | 10 | <2% payload loss | |

| Glutamic acid-Valine-Citrulline (EVCit) | ADC in mouse model | 12 | (half-life) |

Table 1: Comparative Plasma Stability of Various ADC Linkers. This table highlights the relative stability of different linker technologies in plasma. Conventional maleimide linkers can exhibit significant payload loss over time compared to more stable alternatives.

| PEG Length | ADC Clearance | ADC Half-life | In Vivo Efficacy | Reference |

| No PEG | Increased | Decreased | Reduced | |

| Short PEG (e.g., PEG4) | Moderate | Moderate | Improved | |

| Long PEG (e.g., PEG8, PEG12, PEG24) | Decreased | Increased | Maximized |

Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy. This table illustrates the general trend that increasing the length of the PEG spacer in the linker can improve the pharmacokinetic profile and in vivo efficacy of an ADC by reducing clearance and extending its half-life in circulation.

Experimental Protocols

This section provides detailed methodologies for the key experimental steps involved in the synthesis and characterization of an ADC using this compound.

4.1. Antibody Reduction and Conjugation with this compound

This protocol describes the selective reduction of interchain disulfide bonds in an IgG antibody followed by conjugation with the maleimide linker.

-

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)

-

This compound

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS), pH 7.2, degassed

-

Desalting columns

-

-

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in degassed PBS.

-

Antibody Reduction: Add a 10-20 fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours.

-

Removal of Reducing Agent: Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with degassed PBS.

-

Linker Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mM.

-

Conjugation Reaction: Add a 5-20 fold molar excess of the this compound solution to the reduced antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification of the Antibody-Linker Conjugate: Remove the excess, unreacted linker using a desalting column or size-exclusion chromatography (SEC). The purified DBCO-functionalized antibody is now ready for conjugation to an azide-modified payload.

-

4.2. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the conjugation of the DBCO-functionalized antibody to an azide-containing payload.

-

Materials:

-

DBCO-functionalized antibody

-

Azide-modified cytotoxic payload

-

PBS, pH 7.4

-

-

Procedure:

-

Dissolve the azide-modified payload in a suitable solvent (e.g., DMSO) and then dilute into PBS.

-

Add a 1.5 to 10-fold molar excess of the azide-payload solution to the DBCO-functionalized antibody.

-

Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight.

-

Purification of the ADC: Purify the final ADC conjugate using SEC to remove any unreacted payload and other small molecules.

-

4.3. Characterization of the Antibody-Drug Conjugate

Thorough characterization of the ADC is crucial to ensure its quality, consistency, and efficacy.

-

4.3.1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

-

Principle: HIC separates molecules based on their hydrophobicity. The conjugation of a hydrophobic payload to an antibody increases its overall hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.

-

Generic Protocol:

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

-

Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

-

Column: A HIC column (e.g., Butyl-NPR).

-

Gradient: A linear gradient from high to low salt concentration.

-

Detection: UV absorbance at 280 nm.

-

Analysis: The average DAR is calculated from the relative peak areas of the different drug-loaded species.

-

-

-

4.3.2. Analysis of Aggregation by Size Exclusion Chromatography (SEC)

-

Principle: SEC separates molecules based on their hydrodynamic radius. This technique is used to quantify the amount of high molecular weight species (aggregates) in the ADC preparation.

-

Generic Protocol:

-

Mobile Phase: A physiological buffer (e.g., PBS, pH 7.4).

-

Column: An appropriate SEC column for monoclonal antibodies.

-

Flow Rate: A constant flow rate suitable for the column.

-

Detection: UV absorbance at 280 nm.

-

Analysis: The percentage of aggregate is determined by integrating the area of the high molecular weight peaks relative to the total peak area.

-

-

-

4.3.3. Mass Spectrometry for Intact Mass Analysis and DAR Confirmation

-

Principle: Mass spectrometry (MS) provides a direct measurement of the molecular weight of the ADC, allowing for the confirmation of the number of conjugated payloads.

-

Generic Protocol:

-

Sample Preparation: The ADC sample may be analyzed intact or after deglycosylation to simplify the mass spectrum.

-

LC-MS System: A high-resolution mass spectrometer (e.g., Q-TOF) coupled with a liquid chromatography system.

-

Data Analysis: The raw mass spectral data is deconvoluted to determine the mass of each ADC species, from which the DAR can be calculated.

-

-

4.4. In Vitro Cytotoxicity Assay

This protocol describes a method to evaluate the potency of the ADC in killing cancer cells in vitro.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

-

Generic Protocol:

-

Cell Seeding: Seed target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the ADC, a naked antibody control, and a free drug control. Include untreated cells as a negative control.

-

Incubation: Incubate the cells for a period of 72-120 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

-

Signaling Pathways and Experimental Workflows

The cytotoxic payloads commonly used in ADCs, such as monomethyl auristatin E (MMAE) and maytansinoid derivatives (DM1), primarily act by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.

5.1. Signaling Pathway for MMAE- and DM1-Induced Apoptosis

Caption: ADC-mediated apoptosis pathway.

5.2. Experimental Workflow for ADC Synthesis and Characterization

Caption: Workflow for ADC synthesis and characterization.

Conclusion

This compound offers a versatile and powerful platform for the development of antibody-drug conjugates. Its heterobifunctional nature allows for a controlled, two-step conjugation process, enabling the precise attachment of payloads to antibodies. The inclusion of a PEG spacer enhances the pharmacokinetic properties of the resulting ADC. However, researchers must be mindful of the potential in vivo instability of the maleimide-thiol linkage and employ appropriate characterization techniques to ensure the quality and homogeneity of the final product. A thorough understanding of the chemistry, combined with rigorous analytical and biological evaluation, is paramount to harnessing the full potential of this linker in the creation of effective and safe targeted cancer therapies.

References

Methodological & Application

Application Notes and Protocols for DBCO-PEG4-Maleimide Antibody Labeling

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a comprehensive guide for the labeling of antibodies with DBCO-PEG4-Maleimide. This heterobifunctional crosslinker contains a maleimide group that reacts with free sulfhydryl groups (thiols) on the antibody, and a dibenzocyclooctyne (DBCO) group that can be used for subsequent copper-free click chemistry reactions with azide-modified molecules. The polyethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance. This protocol is designed to be a starting point for developing a labeling procedure tailored to your specific antibody and application.

The maleimide group selectively reacts with thiol groups on cysteine residues within the antibody to form a stable thioether bond.[1][2][3] This reaction is most efficient at a pH range of 6.5-7.5.[4][5] For antibodies that do not have readily available free thiols, disulfide bonds within the hinge region can be selectively reduced to generate them.

The DBCO group allows for a highly specific and bioorthogonal conjugation to molecules containing an azide group through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This "click chemistry" reaction is notable for its high efficiency and the fact that it proceeds without the need for a copper catalyst, which can be toxic to cells.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the antibody labeling protocol. These values are recommendations and may require optimization for specific antibodies and downstream applications.

Table 1: Recommended Reaction Conditions

| Parameter | Recommended Value | Notes |

| Antibody Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |

| Reaction Buffer | PBS, HEPES, Tris, or Borate buffer | Must be free of thiols. |

| Reaction pH | 7.0 - 7.5 | At pH > 7.5, maleimides can react with primary amines. |

| This compound to Antibody Molar Ratio | 5:1 to 20:1 | The optimal ratio should be determined empirically. |

| Incubation Time | 2 hours at room temperature or overnight at 4°C | |

| Incubation Temperature | Room temperature or 4°C |

Table 2: Reagent Preparation and Storage

| Reagent | Preparation | Storage |

| This compound Stock Solution | 10 mM in anhydrous DMSO or DMF | Store at -20°C for up to one month, protected from light. The maleimide group is moisture-sensitive. |

| Antibody Solution | In a thiol-free buffer at pH 7.0-7.5 | Store according to the manufacturer's recommendations. |

| TCEP Solution (Optional) | 10 mM in reaction buffer | Prepare fresh for each use. |

| Purified Labeled Antibody | In a suitable storage buffer (e.g., PBS) | Short-term (1 week) at 2-8°C. Long-term (up to 1 year) with 50% glycerol at -20°C. Add a stabilizer like BSA and a microbial inhibitor like sodium azide for long-term storage. |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the labeling of an antibody with this compound.

Materials:

-

Antibody of interest

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or other suitable thiol-free buffer

-

Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide bond reduction)

-

Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or spin desalting columns for purification

-

Reaction tubes

-

Spectrophotometer

Protocol:

Step 1: Antibody Preparation

-

Prepare the antibody in a thiol-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.

-

If the buffer contains any interfering substances like Tris, glycine, or sodium azide, perform a buffer exchange into a suitable reaction buffer (e.g., PBS, pH 7.2-7.4) using a spin desalting column or dialysis.

-

(Optional) Reduction of Disulfide Bonds: If your antibody does not have sufficient free thiols, you can selectively reduce disulfide bonds in the hinge region.

-

Add a 10-fold molar excess of TCEP to the antibody solution.

-

Incubate for 30 minutes at room temperature.

-

It is crucial to remove the TCEP before adding the maleimide reagent, as it will react with the maleimide. This can be done using a spin desalting column.

-

Step 2: Preparation of this compound Stock Solution

-

Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Vortex the solution until the reagent is completely dissolved.

-

This stock solution should be prepared fresh and used immediately. Any unused stock solution can be stored at -20°C for up to one month, protected from light.

Step 3: Antibody Labeling Reaction

-

Calculate the volume of the 10 mM this compound stock solution needed to achieve the desired molar excess (a 10-20 fold molar excess is a good starting point).

-

While gently vortexing or stirring the antibody solution, add the calculated volume of the this compound stock solution.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

Step 4: Purification of the Labeled Antibody

-

It is critical to remove the unreacted this compound from the labeled antibody.

-

Purify the antibody-DBCO conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25) or a spin desalting column with an appropriate molecular weight cutoff.

-

For smaller scale reactions, spin desalting columns are a rapid and efficient option. For larger volumes, dialysis can be used.

-

Follow the manufacturer's instructions for the chosen purification method.

Step 5: Characterization of the Labeled Antibody (Optional)

-

The degree of labeling (DOL), which is the average number of DBCO molecules per antibody, can be determined.

-

This often involves measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and at the maximum absorbance wavelength of the DBCO group (around 309 nm). However, as DBCO's extinction coefficient is relatively low, this can be challenging. An alternative is to perform the subsequent click reaction with an azide-containing fluorophore and determine the DOL based on the fluorophore's absorbance.

Diagrams

Experimental Workflow

References

Application Notes and Protocols: The Use of DBCO-PEG4-Maleimide in Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide to using DBCO-PEG4-Maleimide for bioconjugation. It outlines the core principles of the chemical reactions involved, detailed protocols for labeling and conjugation, and key quantitative data to ensure successful experimental outcomes.

Introduction to this compound

This compound is a heterobifunctional crosslinker designed for the versatile and efficient covalent linkage of biomolecules.[1] It is a key reagent in the field of bioconjugation, particularly for applications requiring high specificity and biocompatibility, such as the development of Antibody-Drug Conjugates (ADCs).[2][3]

The molecule consists of three main components:

-

A Maleimide group , which reacts specifically with free sulfhydryl (thiol, -SH) groups, commonly found in the cysteine residues of proteins and peptides.[4]

-

A Dibenzocyclooctyne (DBCO) group , which is a strained alkyne that reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency in biological systems without interfering with native biochemical processes.[1]

-

A hydrophilic polyethylene glycol (PEG4) spacer , which enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, reduces potential aggregation, and minimizes steric hindrance.

The conjugation strategy is a two-step process: first, a thiol-containing molecule is labeled with the DBCO moiety using the maleimide group. Second, this DBCO-labeled molecule is conjugated to an azide-containing molecule through a copper-free click reaction.

Core Principles and Reaction Mechanisms

The utility of this compound is based on two highly specific and efficient chemical reactions:

-

Thiol-Maleimide Ligation: The maleimide group reacts with a free sulfhydryl group via a Michael addition to form a stable, covalent thioether bond. This reaction is highly selective for thiols within a pH range of 6.5-7.5. At neutral pH, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This is a copper-free click chemistry reaction. The intrinsic ring strain of the DBCO group allows it to react spontaneously with an azide group to form a stable triazole linkage. The reaction is highly bioorthogonal and does not require cytotoxic copper catalysts, making it ideal for use in living systems.

Applications in Research and Drug Development

The specificity and mild reaction conditions associated with this compound make it suitable for a wide range of applications:

-

Antibody-Drug Conjugates (ADCs): Cysteine residues on an antibody can be targeted with the maleimide group to attach a DBCO moiety. Subsequently, a potent cytotoxic drug functionalized with an azide can be "clicked" onto the antibody.

-